molecular formula C13H14ClN3OS2 B3005109 2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 394236-32-9

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B3005109
CAS RN: 394236-32-9
M. Wt: 327.85
InChI Key: MXGCDYOMGMEECE-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds is known for its diverse pharmacological properties, including antibacterial activity. The compound is structurally related to other 1,3,4-thiadiazole derivatives that have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been described in the literature. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves multiple steps starting from 4-chlorophenoxyacetic acid. This precursor undergoes esterification, followed by treatment with hydrazine hydrate to yield an acetohydrazide intermediate. Subsequent ring closure with carbon disulfide and alcoholic potassium hydroxide produces a 1,3,4-oxadiazole-2-thiol core. The final step involves substitution at the thiol position with electrophiles to yield various N-substituted derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, such as the ones related to the compound of interest, shows strong interactions between different functional groups. For example, in the case of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate a strong interaction between the sulfonyl group and the thiadiazole ring, with the sulfonyl moiety presenting a distorted arrangement around the sulfur atom . These structural features are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives is influenced by the presence of various substituents on the thiadiazole ring. The electrophilic substitution reactions, such as those involving 2-bromoacetamides, are key to introducing a variety of N-substituted groups that can significantly alter the biological activity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are characterized by their spectral data, including IR, 1H-NMR, and EI-MS. These properties are essential for confirming the structure of synthesized compounds and for understanding their potential interactions with biological targets. The synthesized derivatives have shown potential as antibacterial agents against both gram-negative and gram-positive bacteria and as moderate inhibitors of the α-chymotrypsin enzyme. Additionally, computational docking studies have helped to identify active binding sites, correlating with the observed bioactivity data. Some derivatives have also been found to be less cytotoxic, which is an important consideration for therapeutic applications .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally associated with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The future directions for the research on “2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide” could involve exploring its potential biological activities further. Given the wide range of activities associated with 1,3,4-thiadiazole derivatives, this compound could be a promising candidate for further pharmacological studies .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS2/c1-3-11(20-10-6-4-9(14)5-7-10)12(18)15-13-17-16-8(2)19-13/h4-7,11H,3H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGCDYOMGMEECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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